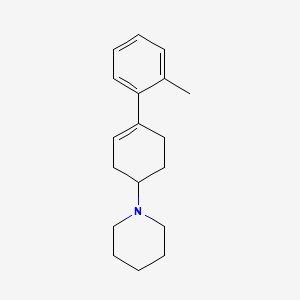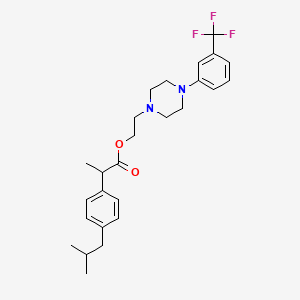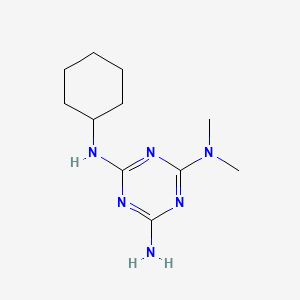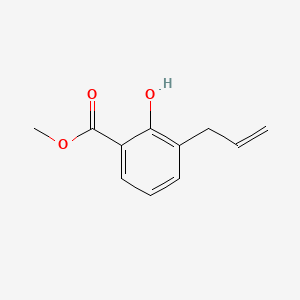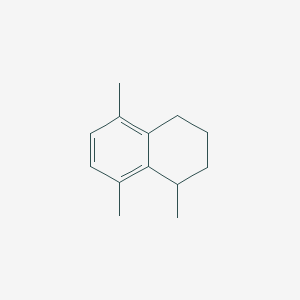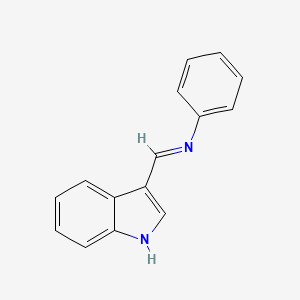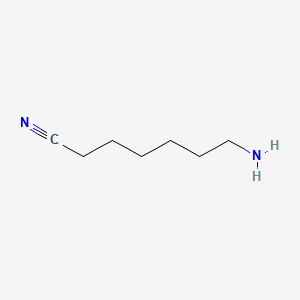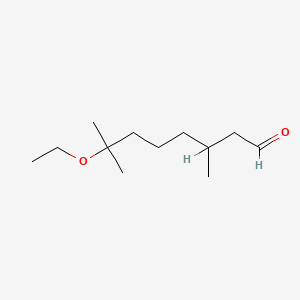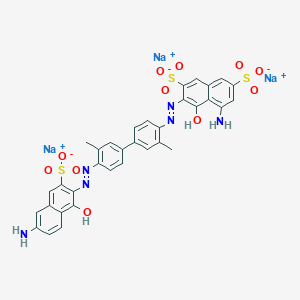
Mercury gluconate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mercury gluconate appears as a white powder. Toxic by inhalation and by ingestion.
Aplicaciones Científicas De Investigación
Binuclear Mercury(I) Complex with D-Gluconic Acid
Mercury(II) oxide reacted with D-gluconic acid resulted in a mercury complex, Hg2(C6H11O7)2. This complex, studied via various spectroscopic and analytical methods, demonstrated a chelate structure with each mercury atom connected to two oxygen atoms. This research is significant in studying mercury detoxification and the application of gluconate ions in reducing mercury toxicity (Konkina, Ivanov, & Murinov, 2019).
Antioxidant Responses and Bioaccumulation under Mercury Exposure
In a study on freshwater teleost Ictalurus melas, different concentrations of Hg(2+) showed higher mercury concentrations in gills and kidneys, followed by the liver and muscle. This research is crucial in understanding the bioaccumulative effects of mercury and its impact on aquatic life (Elia et al., 2003).
Environmental Pollution and Mercury Amalgamation
A study focused on the environmental impacts of mercury used in gold amalgamation, emphasizing the need for alternative treatments to reduce the use of mercury and cyanide in mining (Cruz & Vega, 2021).
Mercury Removal Technology
Research at the National Energy Technology Laboratory explored novel sorbents and techniques for mercury removal from flue gas. This study is significant for environmental pollution control and mercury waste management (O'dowd, Hargis, Granite, & Pennline, 2004).
Electrochemical Detection of Mercury
A study demonstrated that gold nanoparticles (Au NPs) modified surfaces provide higher sensitivity for detecting mercury in water, crucial for environmental monitoring and public health safety (Ratner & Mandler, 2015).
Novel Biomarkers for Mercury-Induced Autoimmune Dysfunction
This research identified novel serum biomarkers for mercury-induced immunotoxicity, particularly significant in understanding mercury's immunological impacts on human health (Motts, Shirley, Silbergeld, & Nyland, 2014).
Adsorption of Mercury by Biopolymers
A study on the adsorption of mercury(II) by poly(gamma-glutamic acid) indicated a potential for using biopolymers in mercury detoxification processes, relevant for environmental cleanup efforts (Inbaraj et al., 2009).
Propiedades
Número CAS |
63937-14-4 |
|---|---|
Nombre del producto |
Mercury gluconate |
Fórmula molecular |
C6H11HgO7 |
Peso molecular |
395.74 g/mol |
Nombre IUPAC |
mercury(1+);2,3,4,5,6-pentahydroxyhexanoate |
InChI |
InChI=1S/C6H12O7.Hg/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h2-5,7-11H,1H2,(H,12,13);/q;+1/p-1 |
Clave InChI |
AEKAZOFCTWJJCL-UHFFFAOYSA-M |
SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Hg+] |
SMILES canónico |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Hg+] |
Otros números CAS |
63937-14-4 |
Descripción física |
Mercury gluconate appears as a white powder. Toxic by inhalation and by ingestion. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




